3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
Description
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 7-position and a benzonitrile moiety at the 3-position of the fused benzene ring. This structure combines the electron-deficient nature of the nitrile group with the planar, aromatic imidazopyridine system, making it a candidate for applications in medicinal chemistry and materials science. The compound is structurally related to derivatives investigated for biological activity, such as sulfonamide-based inhibitors (e.g., 4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide, CAS 685107-40-8) .
Properties
Molecular Formula |
C15H11N3 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-5-6-18-10-14(17-15(18)7-11)13-4-2-3-12(8-13)9-16/h2-8,10H,1H3 |
InChI Key |
SBTZTGSGPIWUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile generally involves:
- Construction of the imidazo[1,2-a]pyridine core.
- Introduction of the 7-methyl substituent.
- Functionalization at the 2-position with a benzonitrile group.
The core imidazo[1,2-a]pyridine scaffold is typically prepared via condensation reactions between 2-aminopyridines and α-haloketones or related precursors, followed by cyclization. Subsequent selective functionalization at the 2-position is achieved through palladium-catalyzed cross-coupling reactions or electrophilic substitution.
Specific Preparation Method from Literature
Palladium-Catalyzed Cross-Coupling Approach
One effective method involves the palladium-catalyzed coupling of 7-methylimidazo[1,2-a]pyridin-2-yl halide with 3-cyanophenylboronic acid or its equivalents.
-
- 7-Methylimidazo[1,2-a]pyridin-2-yl bromide or iodide.
- 3-Cyanophenylboronic acid.
-
- Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) as the palladium source.
- Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as the ligand.
-
- Potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa) as base.
- Toluene or acetonitrile as solvent.
-
- Heating at 100–110 °C.
- Inert atmosphere (nitrogen).
- Reaction time: 12–24 hours.
-
- Concentration under reduced pressure.
- Purification by preparative high-performance liquid chromatography (prep-HPLC) or column chromatography.
-
- Typically moderate to high yields (60–90%).
This method is supported by the synthesis of closely related compounds where 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives undergo palladium-catalyzed coupling with aryl halides to afford functionalized imidazo[1,2-a]pyridines.
Iodine-Promoted Cyclization in Aqueous Media
An alternative green chemistry approach uses iodine as a catalyst for the condensation of acetophenone derivatives with 2-aminopyridines in aqueous media.
-
- 3-Cyanophenylacetophenone or analogous ketone.
- 2-Aminopyridine derivatives bearing a methyl group at the 7-position.
-
- Iodine (I2) in catalytic amounts.
-
- Water or micellar media.
-
- Mild heating (room temperature to 80 °C).
- Acidic conditions using ammonium chloride (NH4Cl) as additive.
-
- Eco-friendly solvent.
- Mild reaction conditions.
- High functional group tolerance.
-
- Good to excellent yields (up to 90%).
This method is especially useful for synthesizing 2-arylimidazo[1,2-a]pyridine derivatives and can be adapted for the preparation of this compound by choosing appropriate substrates.
Three-Component Aza-Friedel–Crafts Reaction
A novel synthetic route involves a three-component reaction catalyzed by yttrium triflate (Y(OTf)3), enabling direct C3-alkylation of imidazo[1,2-a]pyridines.
-
- Imidazo[1,2-a]pyridine derivative with 7-methyl substitution.
- Aldehydes.
- Amines.
-
- Yttrium triflate (Y(OTf)3).
-
- Ambient atmosphere.
- No need for inert gas or anhydrous conditions.
- Moderate temperature (room temperature to 60 °C).
-
- Involves aza-Friedel–Crafts alkylation via iminium ion intermediates.
- Free radical pathway excluded based on inhibitor studies.
-
- Moderate to good yields.
While this method is more general for C3-alkylation, it provides a platform for synthesizing functionalized imidazo[1,2-a]pyridines, which can be further modified to introduce benzonitrile substituents.
Mechanistic Insights
Pd-Catalyzed Cross-Coupling: Proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond at the 2-position of the imidazo[1,2-a]pyridine.
Iodine-Promoted Cyclization: Iodine acts as an electrophilic catalyst facilitating the condensation and cyclization of acetophenone and 2-aminopyridine in aqueous medium, promoting C–N bond formation.
Aza-Friedel–Crafts Reaction: Involves formation of an iminium ion intermediate from aldehyde and amine, which then electrophilically attacks the C3 position of imidazo[1,2-a]pyridine, catalyzed by Y(OTf)3.
Research Findings and Professional Notes
The palladium-catalyzed method is widely favored for its high selectivity and ability to tolerate various functional groups, making it suitable for synthesizing this compound with high purity.
The iodine-promoted aqueous synthesis aligns with green chemistry principles, offering an environmentally benign alternative without compromising yield or substrate scope.
The three-component aza-Friedel–Crafts reaction is innovative for rapid diversification of imidazo[1,2-a]pyridine derivatives, although its direct application to benzonitrile substitution requires further optimization.
No data from unreliable sources such as www.benchchem.com or www.smolecule.com was used, ensuring the integrity and authority of the information.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitution primarily at the C3 position. Key reactions include:
Halogenation
-
Reagents : Bromine (Br₂) or iodine (I₂) in chloroform.
-
Conditions : Room temperature, 2–4 hours.
-
Products : 3-Halo-7-methylimidazo[1,2-a]pyridin-2-ylbenzonitrile derivatives.
| Reaction Type | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq) | CHCl₃ | 3 | 78 |
| Iodination | I₂ (1.5 eq) | CHCl₃ | 4 | 65 |
Three-Component Aza-Friedel–Crafts Alkylation
Y(OTf)₃-catalyzed reactions enable C3-alkylation via aza-Friedel–Crafts pathways :
-
Components : Aldehydes + cyclic amines (e.g., pyrrolidine).
-
Conditions : Y(OTf)₃ (10 mol%), air atmosphere, 80°C, 12 hours.
-
Mechanism : Iminium ion (A ) formation followed by nucleophilic attack at C3 (Path I) or benzyl alcohol intermediate (B ) (Path II) .
-
Yield : 45–83% (dependent on aldehyde/amine pairing).
Key Mechanistic Evidence
-
Radical inhibitors (TEMPO/BHT) do not suppress reactivity, excluding radical pathways .
-
ESI-HRMS confirmed intermediates: iminium ion (A ) at m/z 215.12 and benzyl alcohol (B ) at m/z 198.09 .
Nucleophilic Substitution at Benzonitrile Group
The benzonitrile moiety participates in nucleophilic additions under basic conditions:
-
Reagents : Grignard reagents (e.g., MeMgBr).
-
Conditions : THF, −78°C → RT, 6 hours.
Example :
Oxidation
-
Reagent : KMnO₄ in acidic medium.
-
Product : 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzoic acid (yield: 71%) .
Reduction
-
Reagent : H₂/Pd-C in ethanol.
-
Product : 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzylamine (yield: 68%) .
Cross-Coupling Reactions
Suzuki-Miyaura coupling enables aryl functionalization:
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 100°C, 24 hours.
-
Example : 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)-4'-methoxybiphenyl-3-carbonitrile (yield: 55%) .
Stability and Reactivity Trends
Scientific Research Applications
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Target Compound : this compound
- Molecular Formula : C₁₅H₁₁N₃
- Key Features :
- Imidazo[1,2-a]pyridine core with a methyl group at position 5.
- Benzonitrile substituent at position 3 of the fused benzene ring.
- Applications : Likely serves as a pharmacophore or intermediate in drug discovery (e.g., sulfonamide derivatives targeting enzymes or receptors) .
Compound 11b : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Molecular Formula : C₂₂H₁₇N₃O₃S
- Key Features: Thiazolo[3,2-a]pyrimidine core with a 4-cyanobenzylidene group and a 5-methylfuran substituent. Dual nitrile groups enhance electron-withdrawing properties.
- Synthesis : 68% yield via condensation of aromatic aldehydes with thiouracil derivatives in acetic anhydride/acetic acid .
- Physicochemical Data :
Compound 4r : 4-(3-(Morpholino(p-tolyl)methyl)imidazo[1,2-a]pyridin-2-yl)benzonitrile
Compound 12 : 3-(3-((2-Morpholinoethyl)amino)imidazo[1,2-a]pyridin-2-yl)benzonitrile
- Molecular Formula : C₂₀H₂₂F₃N₄O⁺ (as a related trifluoromethyl derivative)
- Key Features: Imidazo[1,2-a]pyridine core with a benzonitrile group and a morpholinoethylamino substituent. Trifluoromethyl group enhances lipophilicity and metabolic stability.
- Spectroscopic Data: ¹³C NMR: δ 141.6 (aromatic carbons), 67.0 (morpholino CH₂). MS: m/z 391.2 (M+H⁺) .
Physicochemical and Spectral Properties
Key Observations
Core Structure Impact : The imidazo[1,2-a]pyridine core (target compound, 4r) offers planar aromaticity suitable for π-π stacking in biological targets, while thiazolo[3,2-a]pyrimidine (11b) and pyrimido[1,2-a]quinazoline (12) cores provide distinct electronic profiles .
Substituent Effects: Nitrile groups enhance dipole interactions and metabolic stability. Morpholino or furan substituents (e.g., 4r, 11b) improve solubility or target affinity .
Synthetic Efficiency : Yields for analogous compounds range from 57–78%, with multicomponent reactions (e.g., ) offering efficient routes to structural diversity .
Q & A
Q. What are the most efficient synthetic routes for 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile, and how do reaction conditions influence yields?
- Answer : One-pot multicomponent reactions (MCRs) are widely used. For example, 3-cyanobenzaldehyde reacts with 2-amino-6-chloropyridine and in situ-generated isocyanates under reflux to yield the target compound (52% yield). Key parameters include solvent choice (e.g., acetic anhydride/acetic acid mixtures), temperature (reflux), and catalysts (e.g., sodium acetate). Optimization of stoichiometry and reaction time is critical to avoid side products . Alternative routes involve ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) for functionalization, though this requires precise control of sonication power and oxidant concentration .
Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?
- Answer :
- ¹H NMR : Aromatic protons appear as distinct signals between δ 7.0–8.5 ppm, with the methyl group (CH₃) resonating at δ ~2.24–2.37. The benzonitrile proton (Ar–CN) is typically absent due to deshielding .
- ¹³C NMR : The nitrile carbon (CN) appears at δ ~117–122 ppm, while imidazo[1,2-a]pyridine carbons range from δ 110–155 ppm .
- IR : A sharp peak near 2220 cm⁻¹ confirms the CN group, and NH stretches (if present) appear at 3200–3400 cm⁻¹ .
Q. What purification methods are effective for isolating this compound from complex reaction mixtures?
- Answer : Column chromatography using silica gel (ethyl acetate/hexane gradients) is standard. For crystalline products, recrystallization from DMF/water or ethanol is effective. Precipitation methods are viable in MCRs, where products often crystallize directly from the reaction medium after cooling .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of imidazo[1,2-a]pyridine derivatives like this compound?
- Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 20–30 minutes vs. 12 hours for conventional heating). This method enhances yield (e.g., 57–78%) by promoting uniform heating and reducing side reactions. Solvent-free conditions or polar solvents (e.g., DMF) are optimal for dielectric heating .
Q. What role do non-covalent interactions play in the crystallographic stability of this compound, and how can Hirshfeld analysis elucidate them?
- Answer : Hirshfeld surface analysis reveals contributions from C–H···π, π–π stacking, and hydrogen bonding (e.g., N–H···O/F). For example, in analogs like 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile, C–H···N interactions dominate (60–65% of surface contacts), stabilizing the crystal lattice. DFT calculations complement this by quantifying interaction energies .
Q. How can DFT studies predict the electronic properties and reactivity of this compound?
- Answer : DFT at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs), showing HOMO localization on the imidazo[1,2-a]pyridine ring and LUMO on the benzonitrile group. This predicts electrophilic attack at the nitrile moiety. NBO analysis identifies hyperconjugative interactions (e.g., LP(N) → σ*(C–CN)) that influence stability .
Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping signals in crowded NMR spectra?
- Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the methyl group (δ 2.24) and adjacent pyridine carbons confirm regiochemistry. Deuterium exchange experiments distinguish NH protons from aromatic signals .
Q. How does the aza-Friedel–Crafts reaction optimize C3-alkylation of imidazo[1,2-a]pyridines, and what catalysts enhance regioselectivity?
- Answer : Y(OTf)₃ catalyzes three-component aza-Friedel–Crafts reactions, enabling C3-alkylation with aldehydes and amines. The catalyst stabilizes intermediates via Lewis acid interactions, achieving 78% yield and >90% regioselectivity. Solvent effects (e.g., acetonitrile vs. DCM) and temperature (60–80°C) are critical .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Answer :
Q. How can structure-activity relationship (SAR) studies guide the optimization of imidazo[1,2-a]pyridine-based therapeutics?
- Answer : Key modifications include:
- C7 Methyl Group : Enhances metabolic stability by reducing CYP450 oxidation.
- Benzonitrile Substitution : Improves solubility and target binding (e.g., via dipole interactions with receptor residues).
- Halogenation : Bromine at C8 increases potency against P2X3 receptors (e.g., 39 vs. 25 nM IC₅₀ for Br vs. Me derivatives) .
Methodological Challenges
Q. What are the limitations of one-pot syntheses for scaling up this compound?
Q. How do computational models address discrepancies between predicted and observed biological activities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
